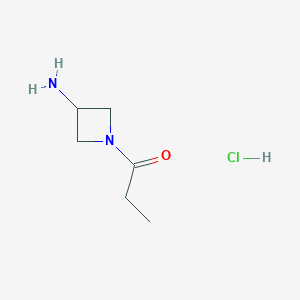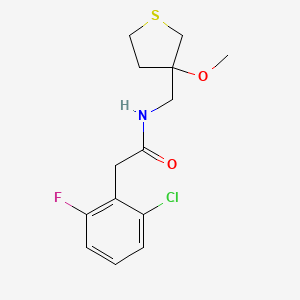![molecular formula C24H23N3O4S2 B2498687 (E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683770-25-4](/img/structure/B2498687.png)
(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that typically exhibit significant pharmacological or material properties due to their complex structure and functional groups. Research on similar compounds, such as sulfonamide derivatives and benzamide analogs, reveals their potential in various applications ranging from medicinal chemistry to material science due to their structural diversity and functional versatility.
Synthesis Analysis
Synthesis of structurally complex benzamide and sulfonamide derivatives often involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For example, microwave-assisted synthesis provides an efficient and cleaner method for preparing substituted benzamides, indicating the potential applicability of such techniques for synthesizing the target compound (Saeed, 2009).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity and material properties. X-ray crystallography often reveals intricate details such as hydrogen bonding, π-π stacking, and molecular conformations that dictate the compound's reactivity and interactions (Inkaya et al., 2012).
Chemical Reactions and Properties
Benzamide and sulfonamide derivatives undergo a variety of chemical reactions, including N-acylation and Fries rearrangement. These reactions are essential for modifying the chemical structure to enhance biological activity or tailor material properties. An example is the catalyst- and solvent-free synthesis through microwave-assisted Fries rearrangement, demonstrating the compound's versatility (Moreno-Fuquen et al., 2019).
Aplicaciones Científicas De Investigación
Photodynamic Therapy
- The compound's properties make it a potential candidate for Type II photosensitizers in cancer treatment through photodynamic therapy. Its high singlet oxygen quantum yield and appropriate photodegradation quantum yield are particularly significant for this application (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Certain benzamide derivatives, including variations of the compound , have demonstrated significant antimicrobial properties. This includes both antibacterial and antifungal activities, which are crucial for developing new treatments against microbial infections (Priya et al., 2006).
Cancer Research
- Various derivatives of this compound have been explored for their potential in cancer research. Some derivatives have shown promise as pro-apoptotic agents in melanoma cell lines, suggesting a potential role in developing new anticancer drugs (Yılmaz et al., 2015).
Chemical Sensing
- Derivatives of this compound have been used to develop chemosensors for cyanide anions. This application is important in environmental monitoring and industrial process control (Wang et al., 2015).
Antihyperglycemic Agents
- Some benzamide derivatives have been identified as new antihyperglycemic agents, which are valuable in the treatment and management of diabetes mellitus (Nomura et al., 1999).
Antifungal and Antibacterial Agents
- These compounds have also been investigated for their antimicrobial properties, showing effectiveness against various bacterial and fungal species, which is essential for developing new antimicrobial drugs (Chawla, 2016).
Propiedades
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-26(16-17-8-5-4-6-9-17)33(29,30)19-14-12-18(13-15-19)23(28)25-24-27(2)22-20(31-3)10-7-11-21(22)32-24/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZAVWVFJKSAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498605.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)


![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)

![(Z)-ethyl 1-isobutyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2498621.png)

![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)